molecular formula C13H16N2 B13167692 7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole CAS No. 922511-57-7

7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole

Cat. No.: B13167692
CAS No.: 922511-57-7
M. Wt: 200.28 g/mol
InChI Key: YLYAEPNZCVSVSB-UHFFFAOYSA-N
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Description

7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions: Reagents such as sulfonyl chlorides, alkyl halides, and various catalysts are commonly used in these reactions. Conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with potentially unique biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism by which 7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole exerts its effects involves binding to specific molecular targets. For instance, it has been shown to interact with the active site of c-Met, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . This interaction can inhibit the receptor’s activity, leading to reduced cancer cell proliferation.

Comparison with Similar Compounds

Uniqueness: 7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole is unique due to the presence of the methyl groups at positions 7 and 9, which can significantly influence its biological activity and chemical reactivity. These modifications can enhance its potential as an anti-cancer agent compared to its analogs .

Properties

CAS No.

922511-57-7

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

7,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C13H16N2/c1-8-5-9(2)13-10-7-14-4-3-11(10)15-12(13)6-8/h5-6,14-15H,3-4,7H2,1-2H3

InChI Key

YLYAEPNZCVSVSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(CCNC3)NC2=C1)C

Origin of Product

United States

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